An In-Depth Technical Guide to 1-oxa-7-azaspiro[3.5]nonane Oxalate: A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 1-oxa-7-azaspiro[3.5]nonane Oxalate: A Rising Star in Medicinal Chemistry
Introduction: The Quest for Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists have often relied on a palette of common heterocyclic rings, such as morpholine and piperidine. While effective, these "flatland" structures can present challenges, including metabolic instability. The strategic incorporation of three-dimensional motifs is a key approach to overcoming these hurdles. It is in this context that spirocyclic systems, particularly those containing strained ring systems like oxetanes, have emerged as powerful tools.
This technical guide provides a comprehensive overview of 1-oxa-7-azaspiro[3.5]nonane oxalate (CAS 1523617-84-6), a spirocyclic scaffold that is gaining traction as a valuable bioisostere of morpholine. We will delve into its fundamental properties, synthesis, and its applications, providing researchers, scientists, and drug development professionals with the critical information needed to leverage this promising building block in their programs.
Core Molecular Properties
1-oxa-7-azaspiro[3.5]nonane oxalate is most commonly available as a hemioxalate salt, meaning it has a 2:1 stoichiometric ratio of the spirocyclic amine to oxalic acid. This salt form enhances the compound's stability and handling characteristics compared to the free base, which can be a liquid or a low-melting solid.
Structural and Physicochemical Data
The inherent three-dimensionality of the 1-oxa-7-azaspiro[3.5]nonane core is its most defining feature. The spirocyclic fusion of an oxetane and a piperidine ring creates a rigid structure with well-defined exit vectors for substitution, which can lead to improved pharmacological properties.[1]
Below is a summary of the key physicochemical and identification parameters for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
| Synonyms | 1-oxa-7-azaspiro[3.5]nonane hemioxalate, 1-oxa-7-azaspiro[3.5]nonane oxalate (2:1) | [2] |
| CAS Number | 1523617-84-6 | [2] |
| Molecular Formula | C₁₆H₂₈N₂O₆ (as hemioxalate) | [2] |
| Molecular Weight | 344.41 g/mol (as hemioxalate) | |
| Physical Form | White to yellow solid | |
| Melting Point | 190-194 °C | [2] |
| Purity (Typical) | ≥97% | |
| Computed LogP | -0.3155 | |
| Topological Polar Surface Area (TPSA) | 95.86 Ų | |
| Free Base CAS Number | 38674-21-4 | [3][4][5] |
| Free Base Molecular Formula | C₇H₁₃NO | [3][4][5] |
| Free Base Molecular Weight | 127.19 g/mol | [4][5] |
| Free Base Physical Form | Liquid or solid/semi-solid | [5][6] |
The Rationale for Use: A Superior Bioisostere for Morpholine
The morpholine ring is a ubiquitous fragment in approved drugs; however, it is often susceptible to metabolic degradation. Spirocyclic oxetanes, such as 1-oxa-7-azaspiro[3.5]nonane, have been proposed as valuable structural alternatives.[1] The rationale for this bioisosteric replacement is multi-faceted:
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Metabolic Stability: The oxetane ring is generally more robust towards oxidative metabolism compared to the ether linkage in morpholine.[1]
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Improved Physicochemical Properties: The incorporation of a spirocyclic oxetane can lead to reduced lipophilicity and enhanced aqueous solubility, which are often desirable attributes for drug candidates.
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Three-Dimensionality: The rigid, spirocyclic nature of the scaffold allows for a more defined orientation of substituents, which can enhance binding affinity and selectivity for a biological target.
The following diagram illustrates the bioisosteric relationship between morpholine and 1-oxa-7-azaspiro[3.5]nonane.
Caption: Bioisosteric replacement of morpholine with 1-oxa-7-azaspiro[3.5]nonane.
Synthesis and Purification: A Field-Proven Protocol
While 1-oxa-7-azaspiro[3.5]nonane and its oxalate salt are commercially available, they can be expensive. A novel and efficient synthesis has been reported, providing a practical route for laboratory-scale production.[1] The overall synthetic scheme involves the formation of the free base followed by precipitation as the oxalate salt.
Experimental Protocol: Synthesis of 1-oxa-7-azaspiro[3.5]nonane Oxalate
This protocol is adapted from the work of Gurry et al. (2015).[1] The causality behind the choice of reagents is to first deprotect the tosyl-protected intermediate and then to form a stable, crystalline salt for ease of handling and purification.
Step 1: Deprotection of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane
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Reaction Setup: In a suitable flask, combine 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane (1.0 eq) and magnesium turnings (7.0 eq) in methanol.
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Sonication: Sonicate the mixture for 1 hour at room temperature. The sonication provides the energy to facilitate the reductive cleavage of the tosyl group.
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Workup:
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Evaporate the methanol under reduced pressure to yield a viscous grey residue.
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Add diethyl ether and sodium sulfate decahydrate (Na₂SO₄·10H₂O) to the residue.
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Stir the mixture for 30 minutes. The sodium sulfate decahydrate helps to remove any remaining water and magnesium salts.
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Filter the mixture to remove the solid inorganic byproducts.
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Step 2: Formation of the Oxalate Salt
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Precipitation: To the filtrate from Step 1, add a solution of anhydrous oxalic acid (0.5 eq) in a suitable solvent (e.g., diethyl ether). The addition of oxalic acid protonates the basic nitrogen of the spirocycle, leading to the formation of the insoluble oxalate salt.
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Isolation: A precipitate of bis(1-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate will form.
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Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
The following diagram outlines the experimental workflow.
Caption: Workflow for the synthesis of 1-oxa-7-azaspiro[3.5]nonane oxalate.
Analytical Characterization
A crucial aspect of utilizing any chemical building block is its unambiguous characterization. While detailed experimental spectra for 1-oxa-7-azaspiro[3.5]nonane oxalate are not widely available in the public domain, they are typically provided by commercial suppliers upon request. For a research setting, the following analytical techniques are essential for structure confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of the protons on the piperidine and oxetane rings. The integration of the signals should correspond to the number of protons in the structure.
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¹³C NMR: Will show the characteristic signals for the carbon atoms of the spirocyclic core and the oxalate counter-ion.
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-
Mass Spectrometry (MS): Will confirm the molecular weight of the free base (127.19 g/mol ).
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Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the oxetane ether and N-H stretching for the secondary amine salt.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Researchers synthesizing this compound should perform a full suite of these analytical tests to ensure the identity and purity of their material.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 1-oxa-7-azaspiro[3.5]nonane oxalate is as a building block in the synthesis of more complex molecules, particularly for drug discovery. Its role as a morpholine bioisostere makes it attractive for programs aimed at improving the metabolic stability and solubility of lead compounds.
A notable example is its use in the synthesis of a novel spirocyclic oxetane-fused benzimidazole.[1] This work was driven by the need for a substituent that could enhance binding to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, an enzyme over-expressed in certain cancer cell lines.[1] The oxetane moiety was chosen for its metabolic robustness and its ability to act as a hydrogen bond acceptor.[1]
The general utility of related azaspiro[3.5]nonane scaffolds has also been demonstrated in the development of G protein-coupled receptor (GPCR) agonists, highlighting the broad potential of this structural class in targeting a wide range of biological systems.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-oxa-7-azaspiro[3.5]nonane oxalate and its free base.
Hazard Identification
The compound is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07).
Recommended Handling Procedures
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Use in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
Storage
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Store in a tightly sealed container in a cool, dry place.
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For long-term storage, keeping the material under an inert atmosphere at 2-8°C is recommended.
Conclusion and Future Outlook
1-oxa-7-azaspiro[3.5]nonane oxalate represents a significant and valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure, coupled with its enhanced metabolic stability compared to traditional scaffolds like morpholine, makes it a highly attractive building block for the next generation of therapeutics. The availability of a reliable synthetic protocol further enhances its accessibility to the research community. As the drive to "escape flatland" in drug design continues, we can expect to see the increased incorporation of this and related spirocyclic systems in a diverse range of drug discovery programs, ultimately contributing to the development of safer and more effective medicines.
References
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Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13874. [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. Retrieved February 25, 2026, from [Link]
Sources
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- 2. CAS 1523617-84-6 | 4H22-1-08 | MDL MFCD23702009 | 1-Oxa-7-azaspiro[3.5]nonane hemioxalate | SynQuest Laboratories [synquestlabs.com]
- 3. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38674-21-4|1-Oxa-7-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 5. 1-Oxa-7-azaspiro[3.5]nonane | 38674-21-4 [sigmaaldrich.com]
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